4-Bromooxazole-2-carbonitrile

Catalog No.
S15861041
CAS No.
M.F
C4HBrN2O
M. Wt
172.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromooxazole-2-carbonitrile

Product Name

4-Bromooxazole-2-carbonitrile

IUPAC Name

4-bromo-1,3-oxazole-2-carbonitrile

Molecular Formula

C4HBrN2O

Molecular Weight

172.97 g/mol

InChI

InChI=1S/C4HBrN2O/c5-3-2-8-4(1-6)7-3/h2H

InChI Key

FUWPVOHTWNRXAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)C#N)Br

4-Bromooxazole-2-carbonitrile is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom, with a bromine atom at the 4-position and a cyano group at the 2-position. Its molecular formula is C₄H₂BrN₃O, and it has a molecular weight of approximately 188.98 g/mol. The presence of the bromine and cyano groups imparts unique chemical properties to this compound, making it an important building block in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation Reactions: The compound can undergo oxidation to form different derivatives, utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Reactions: It can also be reduced to yield amines or alcohols, using reducing agents such as lithium aluminum hydride.
  • Cyclization Reactions: This compound can take part in cyclization reactions to generate more complex heterocyclic structures, enhancing its versatility in synthetic applications .

Research indicates that 4-Bromooxazole-2-carbonitrile exhibits significant biological activity. It has been studied for its potential as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific molecular pathways. The compound's ability to interact with various biomolecules suggests it may modulate enzymatic activities and influence cellular signaling pathways. This makes it a candidate for further exploration in medicinal chemistry and drug development .

The synthesis of 4-Bromooxazole-2-carbonitrile typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available oxazole derivatives.
  • Bromination: Bromination is performed to introduce the bromine atom at the 4-position of the oxazole ring.
  • Cyclization: The cyano group is introduced through cyclization reactions involving appropriate precursors.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity and yield.

Various methods have been optimized for industrial production, focusing on reaction conditions that maximize yield while minimizing by-products.

4-Bromooxazole-2-carbonitrile has diverse applications across several fields:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing bioactive compounds with potential therapeutic effects.
  • Materials Science: The compound is utilized in developing advanced materials with specific properties due to its unique chemical structure.
  • Agricultural Chemistry: It finds application in producing agrochemicals, contributing to crop protection and enhancement.
  • Biological Research: The compound is employed in studies related to biological pathways and mechanisms due to its ability to interact with various biomolecules .

Interaction studies involving 4-Bromooxazole-2-carbonitrile focus on understanding its reactivity with biological molecules, such as proteins and enzymes. These studies help elucidate the mechanism of action, revealing how this compound influences biological pathways and cellular functions. For instance, it may modulate signaling pathways related to cell growth and apoptosis, making it a valuable tool in pharmacological research .

Several compounds share structural similarities with 4-Bromooxazole-2-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
2-Bromooxazole-4-carbonitrileC₄H₂BrN₃ODifferent bromine position; potential antimicrobial activity.
4-Bromo-2-oxazolecarboxylic acidC₅H₄BrN₃O₂Contains a carboxylic acid group; used for different biological activities.
5-Bromooxazole-3-carbonitrileC₄H₂BrN₃OAnother isomer; studied for distinct biological activities.
4-Chlorooxazole-2-carbonitrileC₄H₂ClN₃OChlorine instead of bromine; exhibits different reactivity patterns.

The uniqueness of 4-Bromooxazole-2-carbonitrile lies in its specific substitution pattern and functional groups, which influence its reactivity and biological activity compared to other oxazoles. This distinctive profile makes it particularly valuable for research in medicinal chemistry and related fields.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

171.92723 g/mol

Monoisotopic Mass

171.92723 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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